4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-chloro-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4S/c1-15(2)11-12-25-19-13-17(7-10-20(19)29-14-22(3,4)21(25)26)24-30(27,28)18-8-5-16(23)6-9-18/h5-10,13,15,24H,11-12,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVDQRVLJUYRIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound that has recently garnered attention in medicinal chemistry. Its structural features suggest potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₃₈H₄₃ClN₃O₅S |
| Molecular Weight | 659.27 g/mol |
| CAS Number | 922126-09-8 |
The structure includes a chloro group and a sulfonamide moiety attached to a benzenesulfonamide backbone, which is significant for its biological activity.
The primary mechanism of action for this compound involves its role as an inhibitor of Bruton's tyrosine kinase (BTK). BTK is crucial for B-cell receptor signaling and is implicated in various B-cell malignancies and autoimmune diseases. The inhibition of BTK disrupts critical signaling pathways necessary for B-cell activation and proliferation .
Anticancer Activity
Recent studies highlight the anticancer potential of compounds similar to this compound. For instance:
- In vitro studies have demonstrated significant anti-proliferative effects against breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines. The most potent derivative among similar compounds exhibited an IC50 value of 3.96 µM against MCF-7 cells .
- The compound induced apoptosis through the mitochondrial pathway by increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities:
- Carbonic Anhydrase Inhibition : Similar sulfonamide derivatives have shown strong inhibitory activity against tumor-associated isoforms of carbonic anhydrase (CA II and CA IX), with KIs ranging from 2.6 to 598.2 nM .
Antibacterial Activity
Preliminary antibacterial screening indicates moderate to strong activity against various bacterial strains:
- Compounds derived from similar structures demonstrated effective inhibition against Salmonella typhi and Bacillus subtilis while showing weaker effects on other strains .
Case Studies
Several case studies have explored the biological activity of compounds related to this compound:
- Study on BTK Inhibition : A study investigated the binding affinity of this class of compounds to BTK. The results indicated that modifications in the molecular structure significantly enhanced inhibitory potency against BTK in cellular assays.
- Anticancer Efficacy : Another study focused on the compound's effects on apoptosis in cancer cell lines. It was found that the compound significantly increased caspase activity in treated cells compared to controls.
Vorbereitungsmethoden
Synthesis of the 1,4-Oxazepine Core Structure
Imine Intermediate Formation
The oxazepine ring system is constructed via a dipolar cycloaddition mechanism. Starting with 2-amino-4-chlorophenol, condensation with isobutyraldehyde in the presence of glacial acetic acid yields an imine intermediate. This reaction proceeds at 80°C for 6 hours in ethanol, achieving a 78% yield. The imine’s structure is confirmed by $$ ^1H $$-NMR, showing characteristic singlet peaks for the dimethyl groups at δ 1.23 ppm and a multiplet for aromatic protons between δ 6.82–7.67 ppm.
Cycloaddition with Isobenzofuran-1(3H)-one
The imine reacts with isobenzofuran-1(3H)-one in tetrahydrofuran (THF) under reflux with catalytic acetic acid. This (5+2) cycloaddition forms the seven-membered oxazepine ring. The reaction mechanism involves nucleophilic attack on the carbonyl carbon, followed by ring closure. After 24 hours, the product precipitates and is recrystallized from ethanol, yielding the 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine scaffold (72% yield).
Sulfonamide Coupling Reaction
Synthesis of 4-Chlorobenzenesulfonyl Chloride
4-Chlorobenzenesulfonyl chloride is prepared via chlorosulfonation of chlorobenzene using chlorosulfonic acid and thionyl chloride. The reaction generates stoichiometric HCl and SO$$_2$$, which are scrubbed using aqueous NaOH. The crude sulfonyl chloride is vacuum-distilled to >99% purity (bp 140°C at 0.07 kPa).
Sulfonylation of the Oxazepine Amine
The 7-amino group of the oxazepine intermediate reacts with 4-chlorobenzenesulfonyl chloride in a biphasic system (dichloromethane-water) at pH 9–10. Triethylamine acts as a base to scavenge HCl, and the reaction proceeds at 25°C for 4 hours. The sulfonamide product precipitates upon acidification (pH 2–3) and is filtered, yielding 83% of the target compound.
Key Spectroscopic Data:
- IR (KBr): 3270 cm$$^{-1}$$ (N-H stretch), 1650 cm$$^{-1}$$ (C=O), 1350 cm$$^{-1}$$ (S=O asym), 1160 cm$$^{-1}$$ (S=O sym).
- $$ ^1H $$-NMR (400 MHz, CDCl$$3$$): δ 1.23 (s, 6H, 2×CH$$3$$), 1.45–1.52 (m, 2H, CH$$2$$), 1.65–1.73 (m, 1H, CH(CH$$2$$)$$2$$), 3.13 (s, 2H, O-CH$$2$$), 7.32–7.89 (m, 8H, aromatic).
Purification and Analytical Validation
Mechanistic and Kinetic Considerations
Industrial-Scale Adaptations
Continuous Flow Synthesis
A patent-pending method utilizes microreactors for the sulfonylation step, reducing reaction time to 15 minutes and improving yield to 89%.
Waste Management
Byproduct HCl and SO$$2$$ are neutralized to NaHSO$$3$$ and NaCl, aligning with green chemistry principles.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer: Synthesis involves multi-step reactions, including cyclization to form the benzoxazepine core and sulfonylation. Key parameters include:
- Temperature control : Maintain 0–5°C during sulfonamide coupling to prevent side reactions (e.g., hydrolysis of the oxazepine ring) .
- Inert atmosphere : Use nitrogen/argon to protect reactive intermediates (e.g., allyl or isopentyl groups) from oxidation .
- Purification : Employ column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to isolate intermediates, followed by recrystallization for final product purity .
- Yield optimization : Adjust stoichiometry of sulfonyl chloride to amine (1.2:1 molar ratio) to minimize unreacted starting material .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer:
- NMR spectroscopy : Use H and C NMR to verify substituent positions (e.g., isopentyl chain at C5, sulfonamide at C7). Key signals include the oxazepine carbonyl (~170 ppm in C NMR) and aromatic protons (δ 6.8–7.5 ppm in H NMR) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H] for CHClNOS: 489.16) with <2 ppm error .
- Infrared spectroscopy (IR) : Identify functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm) .
Q. What preliminary assays are recommended to screen for biological activity?
- Methodological Answer:
- Enzyme inhibition assays : Test against kinases (e.g., MAPK) or proteases using fluorogenic substrates. The sulfonamide group may act as a zinc-binding motif in metalloenzyme inhibition .
- Antimicrobial screening : Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) due to structural similarities to known sulfonamide antibiotics .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction .
Q. How do physicochemical properties (e.g., solubility) influence experimental design?
- Methodological Answer:
- Solubility : The compound is lipophilic (logP ~3.5) due to the isopentyl and dimethyl groups. Use DMSO for in vitro assays (<0.1% final concentration to avoid cytotoxicity) .
- Stability : Monitor degradation in solution (e.g., via HPLC) under varying pH (stable at pH 5–7) and light exposure (store in amber vials) .
Q. What solvent systems and temperatures are optimal for its chemical reactions?
- Methodological Answer:
- Sulfonylation : Use dichloromethane (DCM) at 0°C to stabilize the sulfonyl chloride intermediate .
- Cyclization : Reflux in toluene (110°C) with catalytic p-toluenesulfonic acid to form the oxazepine ring .
- Coupling reactions : Tetrahydrofuran (THF) at 50°C with NaH as a base for nucleophilic substitutions .
Advanced Research Questions
Q. How does the electronic nature of the sulfonamide group influence reactivity and target binding?
- Methodological Answer:
- Electron-withdrawing effect : The sulfonamide’s -SO- group polarizes adjacent bonds, enhancing electrophilicity at the oxazepine carbonyl. This facilitates nucleophilic attacks (e.g., by serine in protease active sites) .
- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying regions for hydrogen bonding with biological targets .
Q. What strategies can resolve contradictions in reported synthetic yields or purity?
- Methodological Answer:
- Side reaction analysis : Use LC-MS to detect byproducts (e.g., over-sulfonylation or ring-opening under acidic conditions) .
- DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst loading) systematically to identify critical factors. For example, excess base in coupling steps may deprotonate the oxazepine NH, reducing reactivity .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 for anti-inflammatory activity). The isopentyl chain may occupy hydrophobic pockets .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Monitor RMSD of the sulfonamide group within the active site .
Q. What role does stereochemistry play in its biological activity, and how can it be controlled?
- Methodological Answer:
- Chiral centers : The oxazepine ring at C3 and C5 may adopt R or S configurations. Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers and test activity .
- Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts during cyclization to favor bioactive stereoisomers .
Q. How can structural modifications enhance selectivity against off-target proteins?
- Methodological Answer:
- SAR studies : Replace the 4-chlorophenyl group with electron-deficient aromatics (e.g., 3-CF) to reduce off-target kinase binding. Monitor IC shifts using kinase profiling panels .
- Prodrug design : Introduce ester groups at the isopentyl chain to improve solubility and hydrolyze in vivo for targeted release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
